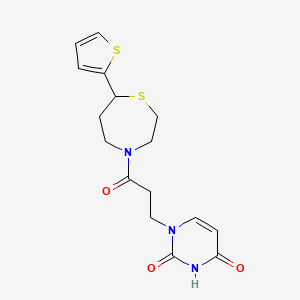
1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione generally involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the thiophene and thiazepane derivatives. These intermediates are then subjected to coupling reactions, often using palladium-catalyzed cross-coupling reactions or amide bond formations to construct the final product. The reaction conditions typically include anhydrous solvents, inert atmospheres (such as nitrogen or argon), and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of robust and scalable catalysts, as well as optimized reaction parameters, ensures the cost-effective and sustainable production of this compound. Additionally, purification methods such as recrystallization, chromatography, and distillation are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization reactions. For instance, the thiophene ring can participate in electrophilic substitution reactions, while the thiazepane moiety is prone to nucleophilic attack.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or sulfonic acids. Reaction conditions often involve controlled temperatures, specific pH ranges, and the use of catalysts to drive the reactions selectively.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the pyrimidinedione may result in dihydropyrimidine derivatives.
科学研究应用
1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research, including:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: : The compound is used in bioorganic chemistry to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine: : It holds promise in medicinal chemistry for the development of new therapeutics targeting various diseases.
Industry: : The compound finds applications in the development of advanced materials and agrochemicals.
作用机制
The mechanism of action of 1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione is multifaceted, involving interactions with multiple molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to downstream effects. For example, its interaction with enzyme active sites can inhibit or activate catalytic functions, thereby influencing biochemical pathways.
相似化合物的比较
When compared to similar compounds, 1-(3-oxo-3-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)propyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and resultant properties. Similar compounds include:
Thiophene derivatives: : Such as 2-thiophenecarboxaldehyde, which lacks the thiazepane and pyrimidinedione moieties.
Thiazepane derivatives: : Like 1,4-thiazepane, which does not contain the thiophene and pyrimidinedione groups.
Pyrimidinedione derivatives: : Such as barbituric acid, which lacks the thiophene and thiazepane functionalities.
These comparisons highlight the distinctive structural and functional attributes of this compound, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
1-[3-oxo-3-(7-thiophen-2-yl-1,4-thiazepan-4-yl)propyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c20-14-4-7-19(16(22)17-14)8-5-15(21)18-6-3-13(24-11-9-18)12-2-1-10-23-12/h1-2,4,7,10,13H,3,5-6,8-9,11H2,(H,17,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFESCLJQUOSHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
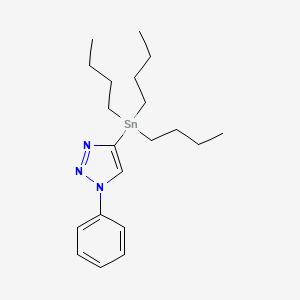
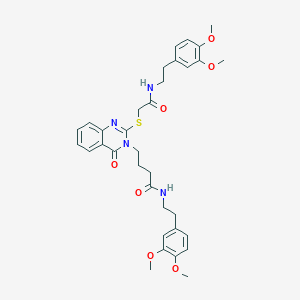
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2743983.png)
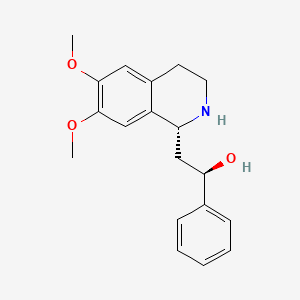
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
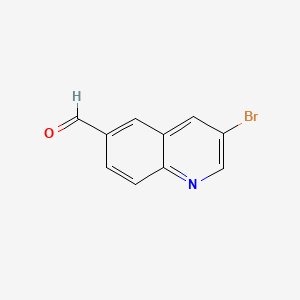
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)
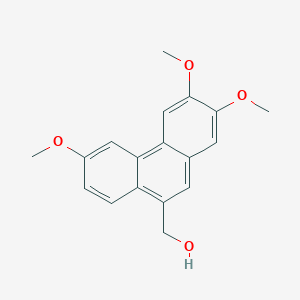
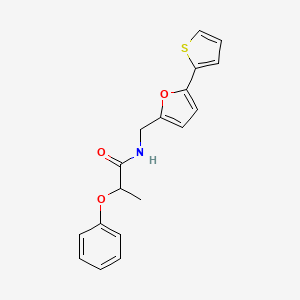
![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2743996.png)
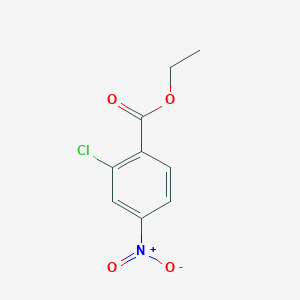
![11-(4-Methylpiperazino)-5H-dibenzo[b,e][1,4]diazepin-8-ol trifluoromethanesulfonate](/img/structure/B2744001.png)
